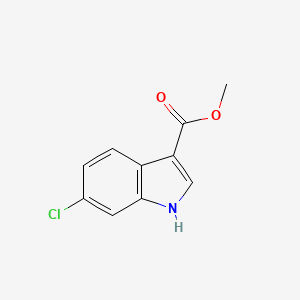
6-氯-1H-吲哚-3-甲酸甲酯
描述
“Methyl 6-chloro-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 921194-97-0 . It has a molecular weight of 209.63 .
Synthesis Analysis
Indole-containing small molecules have been reported to have diverse pharmacological activities . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The InChI code for “methyl 6-chloro-1H-indole-3-carboxylate” is 1S/C10H8ClNO2/c1-14-10 (13)8-5-12-9-4-6 (11)2-3-7 (8)9/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-chloro-1H-indole-3-carboxylate” is a solid at room temperature . The compound should be stored in a sealed container in a dry room .科学研究应用
Antihypertensive Drugs
Given the role of indole alkaloids in blood pressure regulation, this compound might be used to develop new antihypertensive medications.
Each application area offers a rich field for scientific research and potential therapeutic development. However, further studies are needed to confirm these applications for methyl 6-chloro-1H-indole-3-carboxylate specifically .
安全和危害
未来方向
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . This suggests that “methyl 6-chloro-1H-indole-3-carboxylate” and similar compounds may have potential applications in drug development.
属性
IUPAC Name |
methyl 6-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPVYZOPRHZKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677728 | |
| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-chloro-1H-indole-3-carboxylate | |
CAS RN |
921194-97-0 | |
| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyl 6-chloro-1H-indole-3-carboxylate interact with Acanthamoeba castellanii Neff and what are the downstream effects?
A1: The research suggests that methyl 6-chloro-1H-indole-3-carboxylate exhibits amoebicidal activity against Acanthamoeba castellanii Neff. While the exact mechanism of action is not fully elucidated in the paper, the study indicates that this compound likely induces programmed cell death in the amoeba through mitochondrial dysfunction. [] This suggests that the compound may interfere with the mitochondria's crucial role in energy production, ultimately leading to cell death. Further investigation is needed to determine the precise molecular targets and pathways involved.
Q2: What is the structure-activity relationship (SAR) observed for the indole analogs tested against Acanthamoeba castellanii Neff, particularly highlighting the role of the chlorine atom in methyl 6-chloro-1H-indole-3-carboxylate?
A2: The study identified eight indole analogs, including methyl 6-chloro-1H-indole-3-carboxylate, with inhibitory activity against Acanthamoeba castellanii Neff. The SAR analysis suggested that a carboxyl group at the C-3 position and the presence of halogens, like chlorine or fluorine, enhance the amoebicidal activity. [] Specifically, the chlorine atom in methyl 6-chloro-1H-indole-3-carboxylate likely increases its lipophilicity, improving its ability to penetrate the amoeba's cell membrane and exert its effect. This highlights the importance of halogen substitutions in optimizing the compound's activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



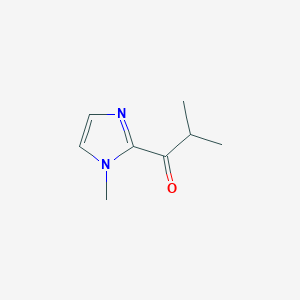
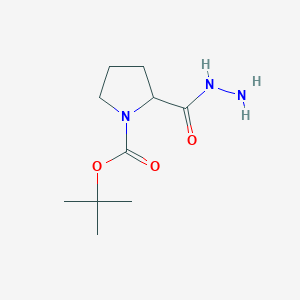
![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)
![2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B1421630.png)

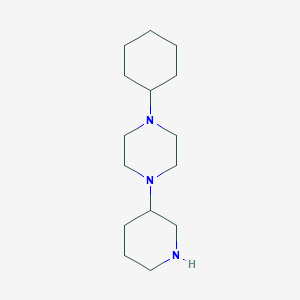
![2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1421635.png)
![1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1421638.png)

![N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1421640.png)
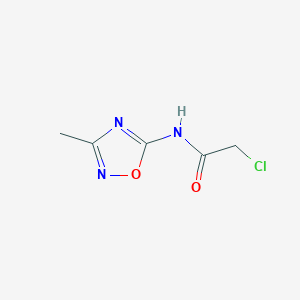
![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B1421643.png)